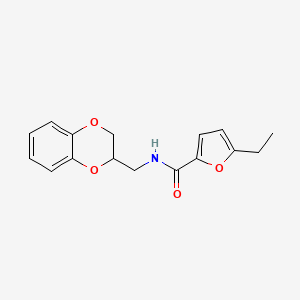

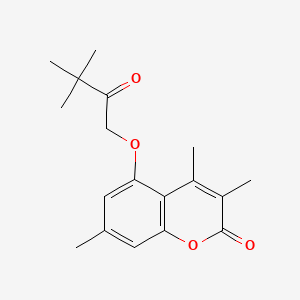

![molecular formula C15H18N4O3 B1227317 methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)

methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle: est un composé organique synthétique connu pour ses diverses applications dans la recherche scientifique. Il est caractérisé par sa structure unique, qui comprend un cycle triazole et un groupe tert-butylbenzoyle. Ce composé est souvent étudié pour ses activités biologiques potentielles et son rôle d'inhibiteur du facteur 12 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle implique généralement la réaction du chlorure de 4-tert-butylbenzoyle avec l'ester méthylique de l'acide 5-amino-1,2,4-triazole-3-carboxylique. La réaction est effectuée en présence d'une base, telle que la triéthylamine, dans des conditions anhydres pour faciliter la formation du produit souhaité .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin d'assurer un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions: Le 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation: Permanganate de potassium en conditions acides ou neutres.

Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution: Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux produits formés :

Oxydation: Formation d'acides carboxyliques ou de cétones.

Réduction: Formation d'alcools ou d'amines.

Substitution: Formation de dérivés triazoliques substitués.

Applications De Recherche Scientifique

Le 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie: Utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.

Biologie: Étudié pour son potentiel en tant qu'inhibiteur du facteur 12, qui joue un rôle dans la coagulation du sang.

Médecine: Recherché pour ses effets thérapeutiques potentiels dans le traitement de maladies liées aux troubles de la coagulation du sang.

Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le composé exerce ses effets principalement en inhibant le facteur 12, une protéine impliquée dans l'initiation de la cascade de coagulation. En se liant au facteur 12, le 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle empêche l'activation des facteurs de coagulation en aval, réduisant ainsi la formation de caillots sanguins .

Mécanisme D'action

The compound exerts its effects primarily by inhibiting factor 12, a protein involved in the initiation of the coagulation cascade. By binding to factor 12, methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate prevents the activation of downstream coagulation factors, thereby reducing the formation of blood clots .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 5-[(4-tert-butylbenzoyl)amino]-3-méthyl-2,4-thiophènedicarboxylate de diéthyle

- 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de méthyle

- 2-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle

Comparaison: Comparativement à des composés similaires, le 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate de méthyle est unique en raison de son inhibition spécifique du facteur 12. Cette spécificité en fait un outil précieux pour l'étude de la cascade de coagulation et le développement d'agents thérapeutiques potentiels pour les troubles de la coagulation du sang .

Propriétés

Formule moléculaire |

C15H18N4O3 |

|---|---|

Poids moléculaire |

302.33 g/mol |

Nom IUPAC |

methyl 3-[(4-tert-butylbenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C15H18N4O3/c1-15(2,3)10-7-5-9(6-8-10)12(20)17-14-16-11(18-19-14)13(21)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20) |

Clé InChI |

LVKKWCOINMSBPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC |

SMILES canonique |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)

![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)

![2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)

![(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)

![N-[5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1227247.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide](/img/structure/B1227250.png)

![2-[[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(2-methoxyphenyl)ethanone](/img/structure/B1227257.png)